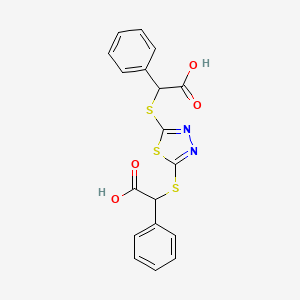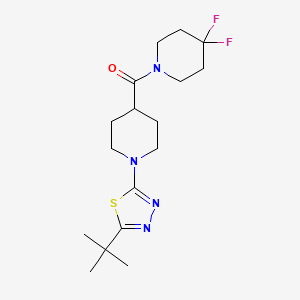![molecular formula C15H18FN3O3S B15121593 1-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15121593.png)
1-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and a benzenesulfonyl group
Preparation Methods
The synthesis of 1-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the Imidazole Ring: This step may involve the use of imidazole derivatives and coupling reactions to attach the imidazole ring to the azetidine moiety.
Ethoxy and Fluoro Substitutions: These functional groups can be introduced through nucleophilic substitution reactions using ethoxy and fluoro reagents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boron reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.
Mechanism of Action
The mechanism of action of 1-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole include other azetidine and imidazole derivatives. These compounds may share similar structural features but differ in their functional groups and overall properties. For example:
1-{[1-(4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole: This compound has a methoxy group instead of an ethoxy group.
1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole: This compound has a chloro group instead of a fluoro group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18FN3O3S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]methyl]imidazole |
InChI |
InChI=1S/C15H18FN3O3S/c1-2-22-15-4-3-13(7-14(15)16)23(20,21)19-9-12(10-19)8-18-6-5-17-11-18/h3-7,11-12H,2,8-10H2,1H3 |
InChI Key |
JVZODUDPVLMSGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=CN=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B15121511.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B15121519.png)
![2-tert-butyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15121525.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(propan-2-yl)pyrimidine](/img/structure/B15121533.png)

![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine](/img/structure/B15121539.png)
![1-benzyl-4-({2-[(cyclopentylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B15121552.png)
![N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121555.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B15121557.png)

![4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B15121567.png)
![N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15121569.png)
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B15121584.png)
![6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15121587.png)
